molecular formula C12H11N3O4 B3429718 5-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)isoxazole-3-carbohydrazide CAS No. 763109-45-1

5-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)isoxazole-3-carbohydrazide

Cat. No.: B3429718
CAS No.: 763109-45-1
M. Wt: 261.23 g/mol
InChI Key: CXPJAJOMIBONBP-UHFFFAOYSA-N
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Description

5-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)isoxazole-3-carbohydrazide is a synthetic organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the dihydrobenzo[B][1,4]dioxin moiety in this compound adds to its potential pharmacological significance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)isoxazole-3-carbohydrazide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)isoxazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the isoxazole ring or the dihydrobenzo[B][1,4]dioxin moiety, leading to various substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 5-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)isoxazole-3-carbohydrazide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in antimicrobial and antioxidant activities. Studies have demonstrated its effectiveness against various bacterial strains and its ability to scavenge free radicals .

Medicine

In medicine, the compound is being investigated for its potential therapeutic applications. Its antimicrobial properties make it a candidate for the development of new antibiotics, while its antioxidant activity suggests potential use in treating oxidative stress-related diseases.

Industry

Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)isoxazole-3-carbohydrazide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from its ability to inhibit bacterial enzymes and disrupt cell wall synthesis. The antioxidant activity is likely due to its ability to donate electrons and neutralize free radicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)isoxazole-3-carbohydrazide is unique due to its specific combination of the dihydrobenzo[B][1,4]dioxin moiety and the isoxazole ring with a carbohydrazide group

Properties

IUPAC Name

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4/c13-14-12(16)8-6-10(19-15-8)7-1-2-9-11(5-7)18-4-3-17-9/h1-2,5-6H,3-4,13H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXPJAJOMIBONBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

763109-45-1
Record name 5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-ISOXAZOLECARBOHYDRAZIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)isoxazole-3-carbohydrazide
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